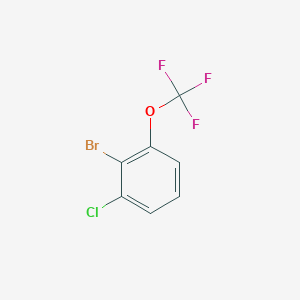

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. Although none of the provided papers specifically address this compound, they do provide insights into the behavior of similar halogenated benzene derivatives and their interactions, which can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves selective halogenation reactions. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar approach could be used for the synthesis of this compound, with appropriate precursors and halogenating agents.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be influenced by the steric and electronic effects of the substituents. For example, 1-bromo-4-chlorobenzene has been studied using FT-IR and FT-Raman spectroscopy, and theoretical calculations have provided information on its optimized structure and vibrational frequencies . Similarly, the structure of this compound would likely be influenced by the electron-withdrawing effects of the trifluoromethoxy group and the steric hindrance caused by the bromine and chlorine atoms.

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo various chemical reactions, including coupling reactions, substitutions, and eliminations. For example, sodium dithionite can initiate the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, leading to the synthesis of conjugated dienes . The presence of a trifluoromethoxy group in this compound could similarly influence its reactivity in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are determined by their molecular structure. The presence of halogens and other substituents affects properties such as boiling point, melting point, and solubility. For instance, the crystal structure and packing of bromo- and bromomethyl-substituted benzenes have been analyzed, revealing various types of interactions, such as C–H···Br and C–Br···π, which can influence the compound's physical state and reactivity . These interactions would also be relevant to the analysis of this compound.

Applications De Recherche Scientifique

Organic Synthesis and Intermediates

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene serves as a versatile intermediate in the synthesis of complex organic compounds. Schlosser and Castagnetti (2001) demonstrated its use in generating phenyllithium intermediates, which can then transform into various organofluorine compounds. This process involves temperature-controlled transformations, indicating the compound's role in precise synthetic pathways. Similarly, Wallace et al. (2005) utilized derivatives of the compound in the preparation of molecular scaffolds, showcasing its importance in creating complex molecular architectures for various applications (Schlosser & Castagnetti, 2001) (Wallace et al., 2005).

Material Science and Chemical Analysis

The compound's derivatives are employed in material science and chemical analysis. For instance, Dmowski et al. (2009) described the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane using this compound, which showcases the compound's potential in creating materials with specific chemical properties. Furthermore, Noland et al. (2019) studied the crystal structure of bromo- and chloro-substituted benzene derivatives, which can contribute to understanding the molecular interactions and properties of materials made from such compounds (Dmowski et al., 2009) (Noland et al., 2019).

Catalysis and Chemical Reactions

The compound and its derivatives are also significant in catalysis and facilitating chemical reactions. The synthesis of a dinuclear palladium(I) complex using a derivative of this compound by Chu et al. (2013) underlines the compound's role in catalysis, especially in reactions like hydrogen generation from acetic acid. This indicates its potential in energy-related applications and catalysis (Chu et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . It participates in the Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Pharmacokinetics

The compound’s interaction with palladium and boron in the suzuki–miyaura coupling reaction suggests that it may have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the generation of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the compound’s interaction with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium, and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

Orientations Futures

The future directions of research on “1-Bromo-2-chloro-6-(trifluoromethoxy)benzene” and similar compounds could involve further exploration of the trifluoromethoxylation reaction, which is a significant area of interest due to the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity . There is also potential for further development and application of trifluoromethoxylation reagents .

Propriétés

IUPAC Name |

2-bromo-1-chloro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEOLDWRICALIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)